2-Nitro-6-(trifluoromethoxy)aniline
Overview
Description
2-Nitro-6-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichloro-4-trifluoromethoxybenzene. The nitration process is carried out at temperatures ranging from -20°C to +80°C. The nitration product, 1,2-dichloro-5-nitro-4-trifluoromethoxybenzene, is then subjected to further reactions to introduce the aniline group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Amino-6-(trifluoromethoxy)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
2-Nitro-6-(trifluoromethoxy)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Material Science: The compound is used in the development of materials with specific electronic or optical properties due to the presence of the trifluoromethoxy group.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethoxy)aniline depends on its specific application
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Trifluoromethoxy Group: Enhances the lipophilicity and metabolic stability of the compound, affecting its interaction with biological membranes and enzymes.
Aniline Moiety: Can participate in hydrogen bonding and other interactions with target proteins or nucleic acids.
Comparison with Similar Compounds
2-Nitro-6-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:
2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group. This difference can affect the compound’s reactivity and applications.
2-Nitro-6-(trifluoromethyl)aniline: Another similar compound with a trifluoromethyl group at the 6-position
N-Acetyl-3-(trifluoromethoxy)aniline: Contains an acetyl group instead of a nitro group, leading to different reactivity and applications.
Properties
IUPAC Name |
2-nitro-6-(trifluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-1-2-4(6(5)11)12(13)14/h1-3H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYWLQBIKTTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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